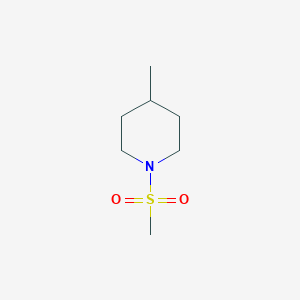

1-Methanesulfonyl-4-methylpiperidine

描述

Structure

3D Structure

属性

IUPAC Name |

4-methyl-1-methylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-7-3-5-8(6-4-7)11(2,9)10/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHUVXVNXOIZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Methanesulfonyl 4 Methylpiperidine

Reactivity at the N-1 Sulfonylated Nitrogen Center

Influence of the Sulfonyl Group on Nitrogen Basicity and Nucleophilicity

The sulfonamide nitrogen in 1-Methanesulfonyl-4-methylpiperidine is markedly less basic and nucleophilic than the nitrogen in 4-methylpiperidine (B120128). This reduction in reactivity is a direct consequence of the strong electron-withdrawing nature of the attached methanesulfonyl group. masterorganicchemistry.comlibretexts.org The sulfonyl group delocalizes the nitrogen's lone pair of electrons through resonance and exerts a powerful inductive effect, pulling electron density away from the nitrogen atom. masterorganicchemistry.com This delocalization stabilizes the lone pair, making it less available to accept a proton (reducing basicity) or attack an electrophilic center (reducing nucleophilicity). libretexts.org

The significant difference in basicity is quantitatively illustrated by comparing the pKa of the conjugate acid of a typical secondary amine with that of a sulfonamide. The conjugate acid of a piperidine (B6355638) derivative is typically in the range of 10-11, whereas the pKa of a protonated sulfonamide is much lower, indicating that the sulfonamide is a significantly weaker base. libretexts.org

| Compound | Functional Group | Predicted pKa (Conjugate Acid) | Relative Basicity |

| 4-Methylpiperidine | Secondary Amine | ~11 | Strong Base |

| This compound | Sulfonamide | < 0 | Very Weak Base |

This interactive table provides a comparison of the basicity between the parent amine and its sulfonylated derivative. Predicted pKa values are based on general chemical principles.

N-Alkylation and Acylation Reactions

Direct N-alkylation and N-acylation of this compound are challenging reactions due to the diminished nucleophilicity of the sulfonamide nitrogen. wikipedia.org Standard alkylation conditions, such as reacting with an alkyl halide, are generally ineffective. researchgate.net To achieve N-alkylation, the sulfonamide nitrogen typically requires deprotonation with a strong base, such as sodium hydride (NaH), to form a highly nucleophilic sulfonamidate anion. nih.govresearchgate.net This anion can then react with an appropriate electrophile.

Similarly, N-acylation of sulfonamides is not straightforward. While methods exist, they often require harsh conditions or specific activating agents. orientjchem.orgsemanticscholar.org For instance, reactions with acyl chlorides or anhydrides may necessitate the use of a strong base or a catalyst to proceed efficiently. researchgate.netorientjchem.org The development of milder, more efficient catalytic systems, such as those employing transition metals like iron or iridium, has provided alternative pathways for the N-alkylation of sulfonamides with alcohols. ionike.comrsc.org

Reactions at the Piperidine Ring Carbon Atoms

Functional Group Interconversions on the Methyl-bearing Carbon (C-4)

Direct functionalization of the methyl group or the tertiary C-H bond at the C-4 position of this compound is difficult due to the unactivated nature of these saturated carbon centers. However, a variety of 4-substituted piperidine derivatives can be synthesized from precursors where a functional group is already present at the C-4 position. nih.govrsc.org These precursors can then undergo a range of functional group interconversions.

For example, a precursor such as 1-methanesulfonyl-4-(hydroxymethyl)piperidine could be used to access a variety of other functionalities. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles to introduce halides, azides, nitriles, and other groups.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 1-Methanesulfonyl-4-(hydroxymethyl)piperidine | 1. TsCl, Pyridine (B92270) 2. NaBr | 4-(Bromomethyl)-1-methanesulfonylpiperidine | Hydroxyl to Halide Conversion |

| 1-Methanesulfonyl-4-(hydroxymethyl)piperidine | 1. MsCl, Et₃N 2. NaN₃ | 4-(Azidomethyl)-1-methanesulfonylpiperidine | Hydroxyl to Azide Conversion |

| 4-(Bromomethyl)-1-methanesulfonylpiperidine | NaCN, DMSO | 2-(1-Methanesulfonylpiperidin-4-yl)acetonitrile | Halide to Nitrile Substitution |

| 2-(1-Methanesulfonylpiperidin-4-yl)acetonitrile | 1. DIBAL-H 2. H₂O | 2-(1-Methanesulfonylpiperidin-4-yl)acetaldehyde | Nitrile Reduction |

This interactive table summarizes potential functional group interconversions starting from a C-4 functionalized precursor.

Electrophilic and Nucleophilic Substitutions on the Piperidine Ring

The saturated carbocyclic framework of the piperidine ring in this compound is generally unreactive toward electrophilic substitution. youtube.com The C-H bonds are not electron-rich enough to react with typical electrophiles.

Nucleophilic substitution on the ring carbons requires the presence of a suitable leaving group, which is absent in the parent structure. Therefore, direct substitution is not a feasible reaction pathway. However, strategies for site-selective C-H functionalization of piperidine rings using transition-metal catalysis have been developed. nih.govresearchgate.netacs.org These methods often employ a directing group to guide the catalyst to a specific C-H bond (e.g., at C-2, C-3, or C-4). nih.govresearchgate.net While specific examples for this compound are not prevalent, such catalyst-controlled reactions represent a potential, albeit advanced, method for introducing substituents onto the piperidine ring. The steric and electronic properties of the N-sulfonyl group would play a crucial role in directing such transformations. researchgate.net

Ring-Opening Reactions and C-N Bond Scission Mechanisms

The piperidine ring in this compound is a stable, six-membered heterocycle. The N-S bond of the sulfonamide is also robust, though it can be cleaved under certain reductive conditions. acs.org Cleavage of the C-N bonds within the piperidine ring requires significant energy input or specific chemical activation.

While piperidine rings themselves are generally stable, N-sulfonyl groups can activate adjacent C-N bonds towards cleavage under certain circumstances. For example, catalytic methods for C–N bond cleavage of tertiary sulfonamides have been developed, often proceeding through protonation of the nitrogen followed by cleavage. acs.orgnih.gov Other approaches include copper-catalyzed oxidative C-N bond cleavage or electrochemical methods. acs.orgrsc.orgnih.gov

Ring-opening reactions of piperidines are not common but can be induced under specific conditions, such as photooxidation or through reactions with reagents like chloroformates, particularly if the ring is suitably substituted. researchgate.net In the context of N-sulfonylated heterocycles, ring-opening is a well-documented reaction for strained rings like N-sulfonyl aziridines, where a nucleophile attacks a ring carbon, leading to C-N bond scission. researchgate.netorganic-chemistry.org While significantly less reactive, analogous ring-opening pathways for N-sulfonylated piperidines could be envisioned under harsh conditions or with intramolecular assistance from appropriately positioned functional groups.

Stereochemical Outcomes in Reactions of this compound

The stereochemistry of reactions involving piperidine rings is a critical aspect of synthetic organic chemistry, influencing the biological activity and physical properties of the resulting molecules. The methyl group at the 4-position of this compound introduces a potential stereocenter, making the control of stereochemical outcomes in its reactions a subject of interest.

Control of Diastereoselectivity in New Bond Formations

The diastereoselectivity in reactions of substituted piperidines is often influenced by the steric and electronic nature of the substituent on the nitrogen atom and the ring itself. The bulky and electron-withdrawing methanesulfonyl group on the nitrogen of this compound would be expected to play a significant role in directing the approach of incoming reagents. This can lead to a preference for the formation of one diastereomer over another.

For instance, in reactions such as alpha-lithiation followed by quenching with an electrophile, the conformational preference of the piperidine ring and the orientation of the methanesulfonyl group would be crucial in determining the facial selectivity of the electrophilic attack. However, specific studies detailing these outcomes for this compound are not presently available.

Maintenance or Inversion of Stereochemistry at Chiral Centers

Despite the theoretical importance, experimental data demonstrating the maintenance or inversion of stereochemistry at chiral centers in reactions specifically involving this compound could not be located in the surveyed literature.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of a reaction provide fundamental insights into its mechanism and feasibility. The rate of a reaction involving this compound would be influenced by factors such as the nature of the reactants, solvent, and temperature. The thermodynamic profile would determine the position of the equilibrium and the relative stability of reactants and products.

While general principles of reaction kinetics and thermodynamics apply, specific experimental data such as rate constants, activation energies, and changes in enthalpy and entropy for reactions of this compound are not documented in the available scientific literature. Such data would be invaluable for understanding the reaction mechanisms and for optimizing reaction conditions.

Computational and Theoretical Studies on 1 Methanesulfonyl 4 Methylpiperidine

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and bonding of 1-Methanesulfonyl-4-methylpiperidine. researchgate.net These methods provide a detailed picture of electron distribution, molecular orbital energies, and the nature of chemical bonds within the molecule.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), are employed to optimize the molecular geometry and compute various electronic properties. nih.govresearchgate.net The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group. This significantly influences the electronic environment of the piperidine (B6355638) ring. The nitrogen atom's lone pair of electrons is delocalized towards the sulfonyl group, which reduces its basicity compared to 4-methylpiperidine (B120128). This delocalization results in a partial double bond character for the N-S bond and alters the bond lengths and angles around the nitrogen atom.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A larger gap implies higher stability. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov In this compound, the MEP would show a negative potential (red/yellow) around the oxygen atoms of the sulfonyl group, indicating these are sites for electrophilic attack, while regions around the hydrogen atoms would show a positive potential (blue).

Table 1: Calculated Electronic Properties of N-Sulfonylated Piperidine Analogs

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -7.5 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -0.5 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 7.0 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G(d) |

| NBO Charge on Nitrogen | -0.45 e | NBO/B3LYP/6-31G(d) |

Note: The data in this table are representative values for N-sulfonylated piperidine systems based on typical quantum chemical calculation outcomes and are intended for illustrative purposes.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The three-dimensional structure and flexibility of this compound are investigated using conformational analysis, typically through molecular mechanics (MM) and molecular dynamics (MD) simulations. mdpi.comnih.govnih.gov These methods are essential for understanding how the molecule occupies space and interconverts between different shapes (conformers).

The piperidine ring predominantly adopts a chair conformation, which is significantly more stable than boat or twist-boat conformations. researchgate.net For this compound, two primary chair conformers are possible, differing in the orientation of the 4-methyl group, which can be either axial or equatorial. Due to steric hindrance, the conformer with the methyl group in the equatorial position is considerably more stable than the one with an axial methyl group. This preference is a well-established principle in the stereochemistry of substituted cyclohexanes and piperidines.

Table 2: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Chair (Equatorial Me) | 0.00 | C2-N1-C6-C5 ≈ -55 |

| Chair (Axial Me) | 1.85 | C2-N1-C6-C5 ≈ -56 |

| Twist-Boat | 5.50 | C2-N1-C6-C5 ≈ 0 |

| Boat | 6.90 | C2-N1-C6-C5 ≈ 0 |

Note: This table presents hypothetical energy values based on established principles of conformational analysis for substituted piperidines to illustrate the relative stabilities.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for exploring the potential chemical reactions of this compound, including the elucidation of reaction mechanisms and the characterization of transition states. nih.gov DFT calculations are again the primary method used to map the reaction pathways.

A key aspect of the reactivity of N-sulfonylated piperidines involves reactions at the sulfonyl group. One such reaction is the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx), a type of click chemistry reaction where a nucleophile displaces a fluoride ion from a sulfonyl fluoride. researchgate.net Although the methanesulfonyl group does not have a fluoride, analogous nucleophilic substitution reactions at the sulfur center are plausible. Theoretical studies can model the step-by-step mechanism of such a reaction, for instance, the attack of a nucleophile on the sulfur atom.

These calculations involve locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy (ΔG‡) of the reaction, which is directly related to the reaction rate. nih.gov By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. For example, a computational study on the triflylation of piperidine has used metadynamics simulations to identify transition states for both activated and non-activated pathways. researchgate.net

Table 3: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Step 1 (TS1) | Nucleophilic attack on Sulfur | 15.2 |

| Step 2 (Intermediate) | Formation of pentacoordinate intermediate | -5.5 (relative to reactants) |

| Step 3 (TS2) | Departure of leaving group | 10.8 |

Note: The data presented are illustrative for a representative nucleophilic substitution at a sulfonyl center and are not from a specific study on this compound.

Structure-Property Relationship Studies Focused on Chemical Properties

Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. researchgate.netmedwinpublishers.com For this compound, QSPR studies can be used to predict chemical properties like solubility, boiling point, or reactivity based on calculated molecular descriptors.

These descriptors are numerical values that encode different aspects of the molecule's structure. They can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or electronic (e.g., dipole moment, HOMO/LUMO energies). bohrium.com By developing a mathematical model (often through multiple linear regression) that links these descriptors to an observed property for a series of related compounds, the property of a new compound like this compound can be predicted. researchgate.net

For piperidine sulfonamides, important descriptors often include hydrophobicity (logP), molar refractivity (MR), and various electronic and steric parameters. nih.gov For instance, a QSAR model might show that the reactivity of the sulfonamide group is correlated with the electronic charge on the sulfur atom and the LUMO energy. Such models are invaluable for designing new molecules with desired chemical properties without synthesizing every candidate compound.

Table 4: Example of a QSPR Model for a Chemical Property

| Property Modeled | Descriptor | Coefficient | Statistical Significance (p-value) |

|---|---|---|---|

| Aqueous Solubility (logS) | logP (Hydrophobicity) | -0.85 | <0.001 |

| Molecular Weight | -0.01 | <0.05 | |

| Polar Surface Area (PSA) | +0.50 | <0.01 |

Note: This table illustrates a typical QSPR model and does not represent actual data for this compound but is based on general principles from studies on related sulfonamides.

Strategic Applications in Organic Synthesis and Chemical Sciences

1-Methanesulfonyl-4-methylpiperidine as a Versatile Chemical Building Block

This compound serves as a valuable building block in organic synthesis, primarily owing to the properties of the N-sulfonyl group. The methanesulfonyl (mesyl) group is a strong electron-withdrawing group, which modifies the reactivity of the piperidine (B6355638) nitrogen. Unlike the more basic and nucleophilic secondary amine of piperidine itself, the sulfonamide nitrogen in this compound is significantly less basic and generally non-nucleophilic.

This feature allows for selective reactions at other positions of the molecule without interference from the nitrogen atom. The N-sulfonyl group can act as a protecting group for the piperidine nitrogen, stable to a wide range of reaction conditions, yet it can also be cleaved if necessary, though this often requires harsh conditions.

Furthermore, the presence of the sulfonyl group can influence the stereochemical outcome of reactions at adjacent carbon atoms. The steric bulk of the sulfonyl group and its electronic influence can direct incoming reagents to a specific face of the molecule, enabling diastereoselective syntheses. While specific examples detailing the extensive use of the 4-methyl substituted variant are specialized, the principles of N-sulfonylpiperidine chemistry are well-established, forming the basis for its utility as a foundational scaffold. usm.edu For instance, related N-sulfonylpiperidine structures are synthesized and utilized in the development of complex molecular architectures. mdpi.com

Contributions to the Development of Chemical Libraries and Fragment-Based Design

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug discovery. drugdiscoverychemistry.comnih.gov This approach relies on screening collections, or "libraries," of low molecular weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. lifechemicals.com The structural information from these initial hits is then used to design more potent molecules. nih.gov

This compound is an ideal candidate for inclusion in fragment libraries for several reasons:

Three-Dimensionality: The non-aromatic, saturated piperidine ring provides a distinct three-dimensional (3D) shape, which is an increasingly sought-after feature in fragment libraries to move away from "flat" aromatic compounds and better explore the 3D nature of protein binding sites. chemdiv.com

"Rule of Three" Compliance: As a fragment, it generally adheres to the empirical "Rule of Three" (Molecular weight ≤ 300 Da, number of hydrogen bond donors ≤ 3, number of hydrogen bond acceptors ≤ 3, and cLogP ≤ 3), making it a suitable starting point for FBDD campaigns. prestwickchemical.com

Synthetic Tractability: The compound possesses clear vectors for chemical elaboration. The piperidine ring can be further functionalized, allowing chemists to "grow" the fragment into a more potent lead compound.

The sulfonylpiperidine moiety has been identified in potent inhibitors of biological targets, such as bacterial thymidylate kinase (TMK), validating its utility as a valuable pharmacophore in drug discovery. researchgate.netnih.gov The inclusion of fragments like this compound in screening libraries increases the chemical diversity and novelty of these collections, enhancing the probability of identifying starting points for new therapeutic agents. rsc.org

Table 1: Properties of this compound Relevant to Fragment-Based Drug Discovery

| Property | Value | Significance in FBDD |

|---|---|---|

| Molecular Formula | C7H15NO2S | Provides the basic composition. |

| Molecular Weight | 177.26 g/mol | Fits within the typical range for fragment molecules (<300 Da). |

| 3D Shape | Saturated heterocycle | Offers desirable three-dimensional structure, moving beyond flatland chemistry. |

| Hydrogen Bond Acceptors | 2 (sulfonyl oxygens) | Provides potential interaction points with biological targets. |

| Hydrogen Bond Donors | 0 | Limits potential non-specific interactions. |

| Synthetic Amenability | High | The piperidine ring allows for straightforward chemical modification and fragment evolution. |

Utility in the Synthesis of Diverse Heterocyclic Frameworks and Complex Molecules

The piperidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals. Methodologies that use simple piperidines to construct more complex heterocyclic systems are of great value. nih.gov The N-sulfonyl group in this compound can be used to direct or facilitate transformations to build fused, spirocyclic, or otherwise complex molecular architectures.

For example, N-sulfonyl groups can stabilize adjacent carbanions, allowing for regioselective functionalization of the piperidine ring at the C2 and C6 positions. Deprotonation at these positions followed by reaction with various electrophiles can lead to a wide array of substituted piperidines.

Furthermore, the N-sulfonylpiperidine core can participate in intramolecular cyclization reactions. By attaching a reactive side chain to the piperidine ring, subsequent cyclization can forge new rings onto the existing framework. Methodologies like the N-sulfonyliminium ion triggered Pictet-Spengler and Aza-Prins cyclizations are powerful strategies for constructing polycyclic nitrogen-containing heterocycles, demonstrating the importance of the N-sulfonyl activation in complex synthesis. usm.edu

Role in Novel Methodologies for Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) bonds, is fundamental to the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.netmdpi.com Recent advancements have focused on the development of novel, milder, and more efficient methods for these transformations.

A significant development in this area is the use of sulfonamides as precursors for nitrogen-centered radicals (NCRs). nih.govacs.orgacs.org In this context, this compound can serve as a substrate in innovative C-N bond-forming reactions. Under specific conditions, such as single-electron transfer (SET) from a super-electron-donor, the sulfonamide N-S bond can be cleaved to generate a piperidinyl-N-radical. acs.orgresearchgate.net This highly reactive intermediate can then couple with a carbon-centered radical to form a new C-N bond, leading to the synthesis of complex amines or amidines under transition-metal-free conditions. nih.govacs.orgacs.org

This radical-based approach represents a departure from traditional C-N bond-forming reactions, such as the Buchwald-Hartwig amination, and offers a complementary strategy with different substrate scopes and reaction conditions. The ability of the sulfonamide group in molecules like this compound to participate in such radical reactions highlights its role not just as a stable protecting group but as an active participant in modern synthetic methodologies.

Table 2: Research Findings on Sulfonamides in C-N Bond Formation

| Methodology | Key Features | Compound Class Formed | Reference |

|---|---|---|---|

| SET with 2-azaallyl anions | Transition-metal-free; forms aminyl radicals from sulfonamides. | Amidines | nih.govacs.orgacs.org |

| Radical-Radical Coupling | Uses sulfonamides as nitrogen-centered radical precursors. | Functionalized diarylmethanes, Amidines | researchgate.net |

| Regioselective Amidine Synthesis | Reaction of thioamides with sulfonyl azides. | N-sulfonyl amidines | nih.govresearchgate.net |

Advanced Analytical Characterization of 1 Methanesulfonyl 4 Methylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Methanesulfonyl-4-methylpiperidine, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the chemical environment of each hydrogen atom. The spectrum for this compound is expected to show distinct signals corresponding to the methyl group on the piperidine (B6355638) ring, the methyl group of the sulfonyl moiety, and the various methylene (B1212753) and methine protons of the piperidine ring. Based on analyses of analogous structures, such as 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, the chemical shifts can be predicted. mdpi.com The protons on the piperidine ring adjacent to the nitrogen atom (positions 2 and 6) are expected to be deshielded and appear further downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would correspond to the methyl carbon of the 4-methyl group, the carbons of the piperidine ring, and the methyl carbon of the methanesulfonyl group. The carbon atoms attached to the nitrogen (C2 and C6) would appear at a characteristic downfield shift. Data from related compounds like 1-METHYL-4,4-ETHYLENEDIOXY-3-METHYLSULFONYL-OXY-METHYL-PIPERIDINE can be used to estimate these chemical shifts. rsc.org

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between adjacent protons in the piperidine ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

Predicted NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Position | Chemical Shift (ppm) | Multiplicity | Position | Chemical Shift (ppm) |

| SO₂-CH₃ | ~2.8 | s | CH₃-SO₂ | ~35 |

| Ring-CH₃ | ~0.9 | d | Ring-CH₃ | ~22 |

| H-2, H-6 (axial) | ~2.8-3.0 | m | C-2, C-6 | ~48 |

| H-2, H-6 (equatorial) | ~3.6-3.8 | m | C-3, C-5 | ~34 |

| H-3, H-5 (axial) | ~1.2-1.4 | m | C-4 | ~31 |

| H-3, H-5 (equatorial) | ~1.7-1.9 | m | ||

| H-4 | ~1.5-1.7 | m |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in confirming its structure. The molecular formula for the compound is C₇H₁₅NO₂S, corresponding to a molecular weight of approximately 177.27 g/mol . researchgate.net

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 177. The fragmentation pattern is predictable based on the structure. Key fragmentation pathways would likely involve the loss of the methanesulfonyl group or cleavage of the piperidine ring. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for piperidine derivatives.

Expected Fragmentation Pattern of this compound

| m/z Value | Predicted Fragment Ion | Fragment Lost |

|---|---|---|

| 177 | [C₇H₁₅NO₂S]⁺ | Molecular Ion |

| 162 | [M - CH₃]⁺ | Loss of a methyl radical |

| 98 | [M - SO₂CH₃]⁺ | Loss of the methanesulfonyl radical |

| 96 | [C₆H₁₂N]⁺ | Cleavage of the piperidine ring |

| 84 | [C₅H₁₀N]⁺ | Further fragmentation of the piperidine ring |

Infrared (IR) Spectroscopy for Functional Group Identification

The most prominent features in the IR spectrum would be the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Additionally, C-H stretching vibrations for the methyl and methylene groups would be observed in the 3000-2850 cm⁻¹ region.

Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2950-2850 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1350-1300 |

| S=O (Sulfonyl) | Symmetric Stretching | 1160-1120 |

| C-N | Stretching | 1250-1020 |

| S-C | Stretching | 800-600 |

Chromatographic Methods (HPLC, GC, UPLC) for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are commonly utilized for these purposes.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for determining the purity of the compound. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or phosphoric acid to improve peak shape. sielc.com Detection would likely be performed using a UV detector.

Gas Chromatography (GC): GC is another viable option for purity analysis, particularly for assessing volatile impurities. A method would likely employ a capillary column with a non-polar or medium-polarity stationary phase. researchgate.net The sample would be vaporized and carried through the column by an inert gas, with detection by a Flame Ionization Detector (FID).

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to traditional HPLC. A UPLC method would use a sub-2 µm particle column, allowing for more efficient separations. sielc.com This would be particularly useful for resolving closely related impurities or isomers.

Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Water gradient | UV |

| GC | DB-17 or similar (e.g., 30 m x 0.53 mm) | Helium | FID |

| UPLC | C18 (e.g., 50 x 2.1 mm, 1.7 µm) | Acetonitrile/Water gradient | UV/MS |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself has not been reported, analysis of closely related structures, such as 1-Benzhydryl-4-methane-sulfonyl-piperazine and 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, allows for a reliable prediction of its solid-state conformation. uniba.itresearchgate.net

It is expected that this compound would crystallize with the piperidine ring adopting a stable chair conformation. This is the lowest energy conformation for six-membered rings. The 4-methyl group would likely occupy an equatorial position to minimize steric hindrance. The geometry around the sulfur atom in the methanesulfonyl group is anticipated to be a distorted tetrahedron. uniba.it

Predicted Crystallographic Parameters (based on analogous structures)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Piperidine Ring Conformation | Chair |

| 4-Methyl Group Orientation | Equatorial |

| Sulfur Atom Geometry | Distorted Tetrahedral |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methanesulfonyl-4-methylpiperidine, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves sulfonylation of 4-methylpiperidine using methanesulfonyl chloride under anhydrous conditions. Key steps include:

- Step 1 : React 4-methylpiperidine with methanesulfonyl chloride in dichloromethane at 0–5°C to minimize side reactions.

- Step 2 : Neutralize excess acid with a weak base (e.g., sodium bicarbonate) and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Critical Parameters : Temperature control (<10°C) and moisture exclusion are essential to prevent hydrolysis of the sulfonyl chloride intermediate .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 column with UV detection (λ = 210–230 nm) to assess purity (>95%).

- NMR : Confirm sulfonyl group integration (¹H-NMR: δ 3.0–3.2 ppm for CH₃SO₂; ¹³C-NMR: δ 45–50 ppm for piperidine carbons).

- Mass Spectrometry : ESI-MS for molecular ion confirmation ([M+H]⁺ expected at m/z 192.1) .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., kinase inhibition, GPCR modulation):

- Kinase Inhibition : Use ADP-Glo™ assay for ATP-competitive inhibitors (e.g., tyrosine kinases).

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells at 1–100 µM concentrations.

- Membrane Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) to predict blood-brain barrier penetration .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2, dopamine receptors). Compare binding poses of analogs (e.g., 1-Methanesulfonylpiperidin-3-ylamine ).

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the sulfonyl-piperidine moiety in aqueous vs. lipid bilayer environments .

- QSAR Analysis : Build regression models using descriptors like LogP, polar surface area, and H-bond donors to predict bioactivity trends .

Q. What strategies mitigate batch-to-batch variability in biological activity data for this compound?

- Methodological Answer :

- Quality Control : Implement strict synthesis protocols (e.g., standardized reaction time, inert atmosphere) and validate purity via orthogonal methods (HPLC + NMR).

- Bioassay Normalization : Include positive controls (e.g., known kinase inhibitors) and normalize activity to internal standards (e.g., staurosporine for kinase assays).

- Data Triangulation : Compare results across multiple assays (e.g., enzymatic vs. cell-based) to distinguish compound-specific effects from experimental noise .

Q. How do structural modifications at the 4-methyl or sulfonyl positions influence metabolic stability?

- Methodological Answer :

- Metabolite Identification : Incubate derivatives with human liver microsomes (HLMs) and analyze via LC-MS/MS. Key modifications to test:

- 4-Methyl → CF₃ : Enhances metabolic resistance (steric hindrance).

- Sulfonyl → Sulfonamide : Reduces cytochrome P450-mediated oxidation .

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess drug-drug interaction risks .

Data Analysis and Comparative Studies

Q. How can researchers address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Standardize Assay Conditions : Use identical buffer pH, ATP concentrations, and cell passage numbers.

- Cross-Validate with Structural Analogs : Compare activity of this compound with its hydrochloride salt or tert-butyl carbamate derivatives (similarity index = 0.65–0.98 ).

- Meta-Analysis : Apply mixed-effects models to aggregate data from multiple studies, adjusting for variables like assay type and cell line .

Q. What role does the sulfonyl group play in target selectivity compared to other piperidine derivatives?

- Methodological Answer :

- Pharmacophore Mapping : Overlay this compound with non-sulfonylated analogs (e.g., 4-methylpiperidine) using MOE. The sulfonyl group contributes to H-bonding with Lys/Arg residues in kinase active sites.

- Selectivity Profiling : Screen against a panel of 50+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target interactions .

Tables for Comparative Analysis

| Structural Analog | CAS Number | Similarity Index | Key Functional Differences |

|---|---|---|---|

| 1-Methanesulfonylpiperidin-3-ylamine | 934107-80-9 | 0.88 | Amine at C3 vs. C4 methyl position |

| N-Methyl-N-(piperidin-4-yl)methanesulfonamide | 70724-74-2 | 0.94 | N-methylation alters steric bulk |

| tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate | N/A | 0.65 | Carbamate group increases hydrophobicity |

Table 1. Structural analogs of this compound and their key properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。